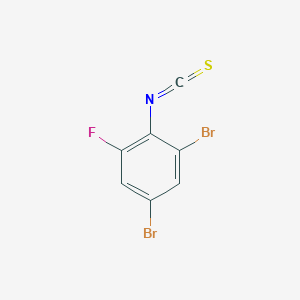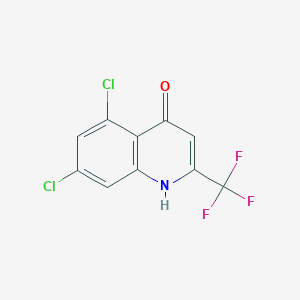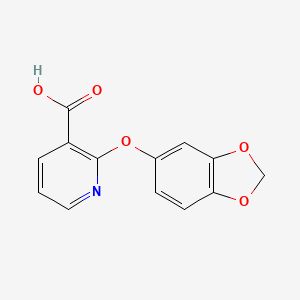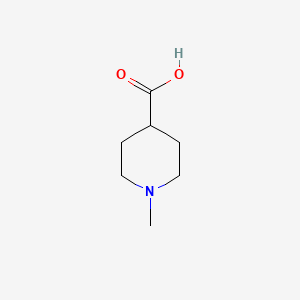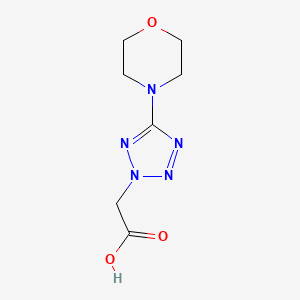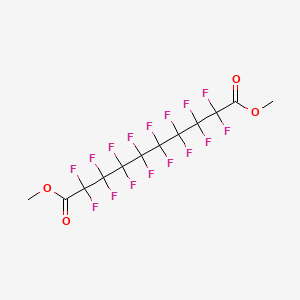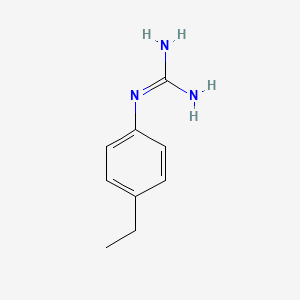
N-(4-ethylphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethylphenyl)guanidine: is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . The compound consists of a guanidine group attached to a 4-ethylphenyl group, which influences its chemical properties and reactivity.
Mechanism of Action
Target of Action
N-(4-ethylphenyl)guanidine is a guanidine derivative. Guanidine derivatives have been found to interact with various targets, including the Glutamate receptor ionotropic NMDA 1 (NMDAR1) . This receptor plays a crucial role in synaptic plasticity and memory function, making it a significant target for this compound.
Mode of Action
For instance, guanethidine, another guanidine derivative, acts at the sympathetic neuroeffector junction by inhibiting or interfering with the release and/or distribution of norepinephrine (NE), rather than acting at the effector cell by inhibiting the association of norepinephrine with its receptors .
Biochemical Pathways
For example, guanethidine is known to affect the adrenergic transmission pathway
Pharmacokinetics
For instance, guanethidine is rapidly absorbed and distributed, with a half-life of about 7-8 hours . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound would need to be studied to understand its bioavailability and pharmacokinetic behavior.
Result of Action
For instance, guanidine has been used to treat muscle weakness and fatigue associated with the myasthenic complications of Eaton-Lambert syndrome because it increases acetylcholine release at nerve terminals .
Action Environment
The action environment of this compound is likely to be influenced by various factors, including the metabolic/contractile muscle phenotype; muscle fiber types and density/type of ion channels, sarcoplasmic reticulum, and mitochondria organization . These factors may have a profound impact on the levels and isoform expression pattern of Ca 2+ regulatory membrane proteins, thus reflecting regulation of calcium handling and contractile response in different types of muscle .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Methods: The traditional synthesis of guanidines often involves the addition of amines to carbodiimides or the use of thioureas with thiophilic metal salts.
Transition Metal Catalysis: Recent developments have introduced transition metal-catalyzed methods for guanidine synthesis.
Industrial Production Methods: Industrial production of N-(4-ethylphenyl)guanidine typically employs scalable and efficient synthetic routes. One-pot synthesis approaches, which combine multiple steps into a single reaction vessel, are favored for their efficiency and yield .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted guanidine derivatives.
Scientific Research Applications
N-(4-ethylphenyl)guanidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- N-(4-methylphenyl)guanidine
- N-(4-chlorophenyl)guanidine
- N-(4-nitrophenyl)guanidine
Comparison:
- N-(4-ethylphenyl)guanidine is unique due to the presence of the ethyl group, which influences its steric and electronic properties. This can affect its reactivity and interaction with biological targets compared to other substituted guanidines .
- N-(4-methylphenyl)guanidine has a methyl group, which is smaller and less electron-donating than the ethyl group, potentially leading to different reactivity and binding affinities .
- N-(4-chlorophenyl)guanidine contains a chlorine atom, which is electron-withdrawing and can significantly alter the compound’s chemical behavior and biological activity .
- N-(4-nitrophenyl)guanidine has a nitro group, which is strongly electron-withdrawing, making it more reactive in certain chemical reactions and potentially altering its biological interactions .
Properties
IUPAC Name |
2-(4-ethylphenyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-2-7-3-5-8(6-4-7)12-9(10)11/h3-6H,2H2,1H3,(H4,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSZGPBYQCNGKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394482 |
Source


|
| Record name | N-(4-ethylphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111299-89-9 |
Source


|
| Record name | N-(4-ethylphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



